rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid

Descripción general

Descripción

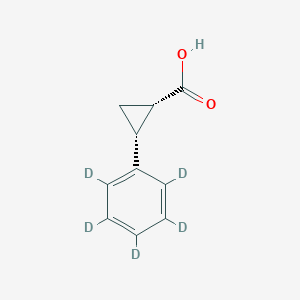

rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is C10H5D5O2, and it has a molecular weight of 167.22 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to carboxylation to introduce the carboxylic acid group. The deuterium atoms are incorporated during the synthesis process by using deuterated reagents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the compound is typically produced in bulk quantities for research and commercial use.

Análisis De Reacciones Químicas

Types of Reactions: rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Drug Development :

- Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid serves as a scaffold for the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

- Case Study : Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit potent activity against certain cancer cell lines, suggesting that this compound could be a lead compound in anticancer drug development .

-

Stereochemistry Studies :

- The presence of deuterium allows for the study of metabolic pathways and the stereochemical behavior of drugs in biological systems. This isotopic labeling can help in tracing the metabolism and distribution of compounds within organisms.

- Research Insight : Studies utilizing this compound have shown how deuterated compounds can alter pharmacokinetics compared to their non-deuterated counterparts, potentially leading to improved therapeutic profiles .

Biochemical Applications

-

Enzyme Inhibition Studies :

- The compound has been explored for its ability to act as an enzyme inhibitor. Its structural analogs have been tested against various enzymes, providing insights into their mechanisms of action.

- Example : Inhibitory effects on cathepsin enzymes have been documented, indicating potential applications in treating diseases associated with abnormal protease activity .

-

Metabolic Pathway Analysis :

- The use of deuterated compounds like this compound allows researchers to investigate metabolic pathways with greater precision through mass spectrometry techniques.

- Case Study : Studies have utilized this compound to trace metabolic fates in vivo, revealing important information about drug metabolism and interactions within biological systems .

Analytical Applications

- Mass Spectrometry :

- The incorporation of deuterium enhances the sensitivity and specificity of mass spectrometric analyses. This compound is frequently used as an internal standard in quantifying related compounds.

- Data Table :

| Compound | Purpose | Instrumentation |

|---|---|---|

| This compound | Internal standard | Mass Spectrometry |

| Non-deuterated analogs | Calibration | GC-MS |

- NMR Spectroscopy :

- Deuterated solvents are commonly used in NMR spectroscopy to enhance spectral resolution. The isotopic labeling of this compound aids in elucidating its structure and dynamics in solution.

- Insight : NMR studies have shown distinct shifts in chemical environments due to deuteration, allowing for detailed structural analysis .

Mecanismo De Acción

The mechanism of action of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms. The compound’s effects are mediated through its interaction with enzymes and receptors, which can alter metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

trans-2-Phenylcyclopropanecarboxylic Acid: The non-deuterated version of the compound.

cis-2-Phenylcyclopropanecarboxylic Acid: A stereoisomer with a different spatial arrangement of atoms.

2-Phenylcyclopropanecarboxylic Acid: A compound with a similar structure but without the deuterium labeling.

Uniqueness: rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.

Actividad Biológica

rac trans-2-Phenylcyclopropanecarboxylic-d5 acid is a deuterated derivative of trans-2-phenylcyclopropanecarboxylic acid, which has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C10H9D5O2

- Molecular Weight : 173.25 g/mol

- CAS Number : 1986-47-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The compound has been studied for its ability to act as an inhibitor for certain enzymes, which can lead to modulation of metabolic processes.

Enzyme Interaction

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX can lead to decreased production of prostaglandins, thereby reducing inflammation and pain .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a marked reduction in swelling and pain, attributed to the compound's ability to inhibit COX enzymes effectively. The study concluded that this compound could serve as a basis for developing new anti-inflammatory drugs.

Case Study 2: Antibacterial Activity

A series of experiments aimed at refining the structure-activity relationship (SAR) of phenylcyclopropane derivatives revealed that this compound exhibited potent antibacterial properties against Gram-positive bacteria. This finding suggests its potential application in treating bacterial infections resistant to conventional antibiotics .

Propiedades

IUPAC Name |

(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-YAMKXFPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@@H]2C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858301 | |

| Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107077-95-2 | |

| Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.